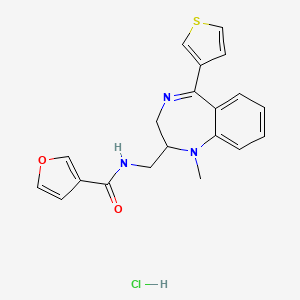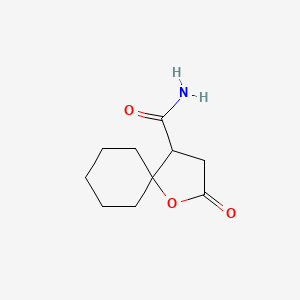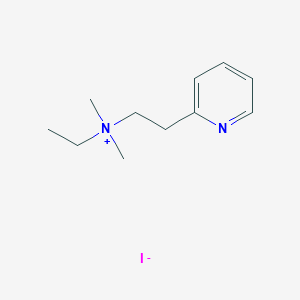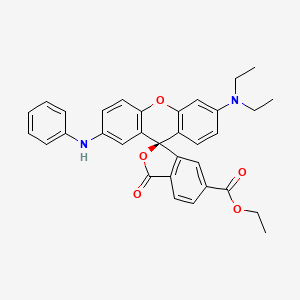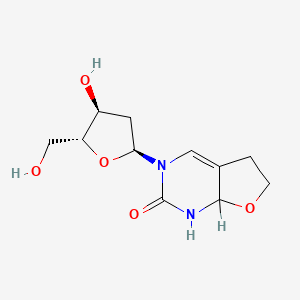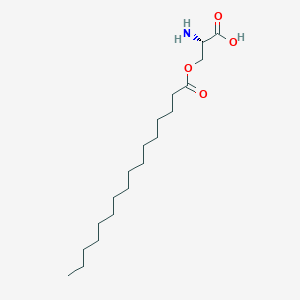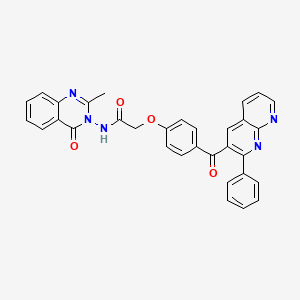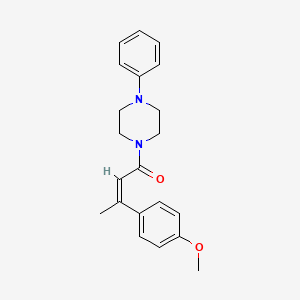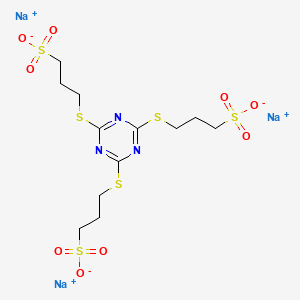
3,3',3''-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt typically involves the sequential substitution of the three chlorides of cyanuric chloride by sulfur-centered nucleophiles. The reaction conditions often require the use of solvents such as dichloromethane and the presence of a base to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted triazine compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex triazine derivatives.
Medicine: The compound may be explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved may vary depending on the application, but generally involve the modification of key functional groups in the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: This compound is used as a crosslinking agent in polymer synthesis and has applications in the rubber and plastic industries.
2,4,6-Triethoxy-1,3,5-triazine: Known for its use in organic synthesis, particularly in the formation of triazine derivatives.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in the preparation of metal-organic frameworks and coordination polymers.
Uniqueness
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt is unique due to its specific structure, which includes multiple sulfur atoms and a triazine ring. This structure imparts unique chemical properties, such as high reactivity and the ability to form stable complexes with various metal ions. These properties make it particularly useful in applications that require strong and stable chemical interactions.
Properties
CAS No. |
94313-63-0 |
|---|---|
Molecular Formula |
C12H18N3Na3O9S6 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
trisodium;3-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]propane-1-sulfonate |
InChI |
InChI=1S/C12H21N3O9S6.3Na/c16-28(17,18)7-1-4-25-10-13-11(26-5-2-8-29(19,20)21)15-12(14-10)27-6-3-9-30(22,23)24;;;/h1-9H2,(H,16,17,18)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3 |
InChI Key |
AASAXNQBVXQPOP-UHFFFAOYSA-K |
Canonical SMILES |
C(CSC1=NC(=NC(=N1)SCCCS(=O)(=O)[O-])SCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



